Cefroxadine
Vue d'ensemble
Description
Cefroxadine est un antibiotique céphalosporine de première génération, connu sous son nom commun international (DCI) et ses noms commerciaux Oraspor et Cefthan-DS . Il est structurellement apparenté à la céfalexine et partage un spectre d'activité similaire . This compound est principalement utilisé pour le traitement des infections bactériennes et est administré par voie orale .
Applications De Recherche Scientifique
Cefroxadine has been used in various scientific research applications, including:
Mécanisme D'action
Target of Action
Cefroxadine, a cephalosporin antibiotic, primarily targets Penicillin-binding proteins (PBPs) . PBPs are enzymes found in the cell wall of bacteria and are involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall .
Mode of Action
This compound binds to and inhibits PBPs . PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer . This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer .
Biochemical Pathways
The inhibition of PBPs disrupts the formation of the bacterial cell wall, leading to cell lysis and ultimately killing the bacteria . This is due to the loss of the peptidoglycan layer which results in the cell losing its resistance to the high osmotic pressure inside its membrane .
Pharmacokinetics
This compound has an oral bioavailability of 90% . It has a volume of distribution of 15 L and is 10% bound to human plasma proteins . The serum half-life is 0.9-1.1 h . The total body clearance is 340 mL/min and the renal clearance is 250 mL/min . It is primarily eliminated in the urine (80-96%) .
Result of Action
The result of this compound’s action is the bactericidal effect on susceptible bacteria . By disrupting the formation of the bacterial cell wall, it inhibits bacterial growth and ultimately eradicates the infection .
Analyse Biochimique
Biochemical Properties
Cefroxadine plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, this compound disrupts the formation of the cell wall, leading to bacterial cell lysis and death .
Cellular Effects
This compound affects various types of cells, particularly bacterial cells, by inhibiting cell wall synthesis. This inhibition leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism in bacteria. The antibiotic’s action results in the loss of cell wall integrity, causing the bacterial cells to become susceptible to osmotic pressure and ultimately leading to cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs). These proteins catalyze the transpeptidase reaction, which is crucial for cross-linking the peptide side chains on the sugar residues of peptidoglycan units. By inhibiting this reaction, this compound disrupts the balance between the hydrolysis of peptidoglycan and the attachment of new units, leading to the destruction of the peptidoglycan layer and bacterial cell lysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The antibiotic is relatively stable, with a serum half-life of approximately 0.9 to 1.1 hours. Over time, this compound is primarily eliminated through renal excretion. Long-term studies have shown that this compound maintains its bactericidal activity, although its effectiveness may decrease due to the development of bacterial resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively treats bacterial infections without causing significant adverse effects. At higher doses, toxic effects such as nephrotoxicity and hepatotoxicity may be observed. These effects highlight the importance of determining the appropriate dosage to balance efficacy and safety .
Metabolic Pathways
This compound is primarily metabolized in the liver and excreted through the kidneys. It interacts with various enzymes involved in its metabolism, including those responsible for its hydrolysis and conjugation. The metabolic pathways of this compound ensure its elimination from the body while maintaining its therapeutic efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through the bloodstream. It has a volume of distribution of approximately 15 liters and is about 10% bound to human plasma proteins. This distribution allows this compound to reach its target sites of infection and exert its bactericidal effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial cell wall, where it interacts with penicillin-binding proteins. This localization is crucial for its bactericidal activity, as it allows this compound to inhibit cell wall synthesis effectively. The antibiotic’s structure and properties enable it to target specific compartments within bacterial cells, leading to their destruction .
Méthodes De Préparation
Cefroxadine peut être synthétisé par plusieurs voies. Une méthode implique la méthylation de la partie énol avec du diazométhane comme étape clé . Une autre voie plus complexe commence avec l'ester benzhydrylique de la phénoxymethylpénicilline sulfoxyde, qui subit une fragmentation lorsqu'il est traité avec du benzothiazol-2-thiol . La liaison oléfinique est clivée par ozonolyse, et la partie disulfure asymétrique est convertie en thioester de tosyle . La partie énol est ensuite méthylée avec du diazométhane, et le cycle à six chaînons est fermé par réaction avec le 1,5-diazabicyclo[5.4.0]undéc-5-ène (DBU) . La protection de l'ester est éliminée avec de l'acide trifluoroacétique, et la chaîne latérale amide est reamidée avec le chlorure d'acide approprié pour produire de la this compound .
Analyse Des Réactions Chimiques
Cefroxadine subit diverses réactions chimiques, notamment:
Oxydation: La liaison oléfinique dans le composé intermédiaire est clivée par ozonolyse.
Substitution: La partie énol est méthylée avec du diazométhane.
Cyclisation: Le cycle à six chaînons est fermé par réaction avec du DBU.
Déprotection: La protection de l'ester est éliminée avec de l'acide trifluoroacétique.
Reamidation: La chaîne latérale amide est reamidée avec le chlorure d'acide approprié.
Applications de recherche scientifique
This compound a été utilisé dans diverses applications de recherche scientifique, notamment:
Mécanisme d'action
This compound est un antibiotique céphalosporine qui appartient à la classe des antibiotiques β-lactamines, similaires aux pénicillines . Il se lie et inhibe les protéines de liaison à la pénicilline (PBP), qui sont responsables de la catalyse de la réaction de transpeptidation qui réticule les chaînes latérales peptidiques sur les résidus de sucre d'une unité de peptidoglycane . Cette perturbation conduit à la destruction de la couche de peptidoglycane, ce qui fait que la cellule bactérienne perd sa résistance à la pression osmotique et se lyse .
Comparaison Avec Des Composés Similaires
Cefroxadine est structurellement apparenté à la céfalexine, et les deux médicaments partagent un spectre d'activité similaire . D'autres composés similaires incluent:
Cefradine: Une autre céphalosporine de première génération avec un spectre d'activité similaire.
Cefadroxil: Une céphalosporine de première génération avec des propriétés antibactériennes similaires.
Cefaclor: Une céphalosporine de deuxième génération avec un spectre d'activité plus large.
This compound est unique dans ses modifications structurales spécifiques, telles que les groupes méthoxy et (2R)-2-amino-2-(cyclohexa-1,4-diène-1-yl)acétyle .
Activité Biologique
Cefroxadine is a cephalosporin antibiotic that has been utilized primarily for the treatment of bacterial infections. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and comparative efficacy against other antibiotics, supported by relevant case studies and research findings.
Overview of this compound
- Chemical Structure : this compound is a small molecule with the chemical formula and an average molecular weight of 365.4 g/mol. It is structurally related to cefalexin and shares similar therapeutic properties.
- Drug Class : As a member of the beta-lactam antibiotics, this compound exerts its effects by binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .
This compound inhibits bacterial growth by targeting PBPs, specifically PBP 1B in Escherichia coli. This inhibition disrupts the transpeptidation process necessary for cross-linking peptidoglycan layers in bacterial cell walls, leading to cell lysis due to osmotic pressure imbalances .
Pharmacokinetics
- Absorption : this compound has an oral bioavailability of approximately 90%, making it effective for oral administration.
- Distribution : The volume of distribution is around 15 L, with about 10% protein binding in human plasma.
- Elimination : It is primarily eliminated via urine (80-96%), with a half-life ranging from 0.9 to 1.1 hours .
Case Study: Urinary Tract Infections
A double-blind study compared this compound with cephalexin in patients with complicated urinary tract infections. Patients received 1 g of either drug three times daily for five days. Results indicated that this compound led to a more significant reduction in bacterial counts at various intervals post-administration, suggesting faster bactericidal activity compared to cephalexin .
Time Post-Dose | This compound (Mean Bacterial Count Reduction) | Cephalexin (Mean Bacterial Count Reduction) |
---|---|---|
1 hour | Significant | Moderate |
3 hours | Significant | Moderate |
8 hours | Greater reduction | Lesser reduction |
In Vitro Antimicrobial Activity
Research has demonstrated this compound's broad-spectrum activity against several clinical isolates. A study conducted by the National Committee for Clinical Laboratory Standards (NCCLS) found that this compound exhibited potent antibacterial effects against common pathogens including Staphylococcus aureus and Streptococcus pneumoniae .
Propriétés
IUPAC Name |
(6R,7R)-7-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-24-9-7-25-15-11(14(21)19(15)12(9)16(22)23)18-13(20)10(17)8-5-3-2-4-6-8/h2-3,6,10-11,15H,4-5,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMOROXKXONCAL-UEKVPHQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N2C(C(C2=O)NC(=O)C(C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)SC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022768 | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Cefrixadine is a cephalosporin antibiotic, a class of β-lactam antibiotics similar to penicillins, which binds to and inhibits penicillin binding proteins (PBPs). PBPs are responsible for catalyzing the transpeptidase reaction which cross-links the peptide side chains on the sugar residues of a peptidoglycan unit, adding the unit to the peptidoglycan layer. This disrupts the balance between the hydrolysis of peptidoglycan, in order to insert new peptidoglycan units, by murein hydrolase and the attachment of the new units which leads to overall destruction of the peptidoglycan layer. With the loss of its peptidoglycan layer the cell also loses its resistance to the high osmotic pressure inside its membrane and lyses. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51762-05-1 | |
Record name | Cefroxadine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51762-05-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefroxadine [USAN:INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051762051 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefroxadine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11367 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefroxadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cefroxadine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CEFROXADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B908C4MV2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.